2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid
Description
2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid is a fluorinated thiazole derivative with a phenylamino substituent at the 3-position of the phenyl ring. The fluorine atom at the phenyl ring enhances metabolic stability and modulates electronic properties, while the carboxylic acid group offers opportunities for salt formation or further derivatization. However, structural analogs with modifications to substituents, positions, or functional groups are well-documented, enabling comparative analysis.
Properties
IUPAC Name |
2-(3-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRDAGMYARYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis typically involves:
- Formation of the thiazole ring core.
- Introduction of the 3-fluorophenylamino substituent via nucleophilic substitution or coupling.
- Installation or preservation of the carboxylic acid group at the 4-position.
Cyclization Approaches
One common approach to thiazole-4-carboxylic acids is the cyclization of thiosemicarbazides or related intermediates with electrophilic reagents:
- Cyclization of thiosemicarbazide derivatives with ethyl oxalyl monochloride under POCl3 conditions yields thiazole carboxylic acid esters, which can be hydrolyzed to acids.
- Alternatively, condensation of substituted anilines with halogenated thiazole intermediates allows the introduction of the 3-fluorophenylamino group via nucleophilic aromatic substitution.
Preparation of 3-Fluorophenylamino Substituent
The 3-fluorophenylamino group is introduced by:
Hydrolysis to Carboxylic Acid
Esters formed during synthesis are hydrolyzed to the free acid using:
- Aqueous lithium hydroxide in methanol at room temperature, yielding high purity carboxylic acid derivatives.
Detailed Synthetic Sequence Example
Based on analogous thiazole derivatives synthesis:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of thiazole chloride intermediate | Cyclization of thiosemicarbazide with ethyl oxalyl monochloride in POCl3 | 5-amino-1,3,4-thiazole-2-carboxylic acid ethyl ester chloride |
| 2 | Nucleophilic substitution with 3-fluoroaniline | Basic conditions (e.g., NaHCO3 or K2CO3) in polar solvent (DMF or MeOH) | This compound ethyl ester |
| 3 | Hydrolysis of ester to acid | LiOH aqueous solution in MeOH, room temperature | This compound |
Alternative Catalytic and Green Methods
Recent research emphasizes environmentally friendly and efficient synthetic methods:
- Use of magnetic nanoparticle-supported catalysts bearing urea-thiazole sulfonic acid groups to promote cyclization and substitution under solvent-free conditions at moderate temperatures (~80°C).
- These catalysts allow easy recovery and reuse, enhancing sustainability.
- Reaction times are typically short (30 min), with high isolated yields.
Research Findings and Analytical Data
Yields and Purity
Spectroscopic Characterization
- IR spectra show characteristic broad bands for –OH and –NH groups (3300–2800 cm⁻¹), strong carbonyl absorption near 1700 cm⁻¹ for the carboxylic acid.
- ¹H NMR displays signals corresponding to aromatic protons of the 3-fluorophenyl group and NH proton around 11–14 ppm.
- ¹³C NMR confirms carboxylic acid carbon (~167–170 ppm) and aromatic carbons, including those affected by fluorine substitution (upfield shifts due to C–F coupling).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of thiosemicarbazide + ethyl oxalyl monochloride + POCl3 | Thiosemicarbazide, ethyl oxalyl monochloride, POCl3 | Reflux, inert atmosphere | 70–80 | Forms thiazole ester chloride intermediate |
| Nucleophilic substitution with 3-fluoroaniline | 3-Fluoroaniline, base (K2CO3/NaHCO3), DMF/MeOH | Room temp to 60°C | 75–85 | Introduces 3-fluorophenylamino group |
| Hydrolysis of ester to acid | LiOH (aq), MeOH | Room temp, 1–2 h | >90 | Converts ester to carboxylic acid |
| Catalytic solvent-free method | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst | 80°C, 30 min | High | Recyclable catalyst, green chemistry |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogs, focusing on substituent variations and physicochemical properties:
Key Observations
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -F, -CF₃, -Br): Fluorine at the phenyl ring (as in 2-(4-fluorophenyl)thiazole derivatives) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Amino vs. Ester Functionalization: The ethyl ester derivatives (e.g., ) serve as prodrugs or synthetic intermediates, whereas carboxylic acid derivatives (e.g., ) are bioactive or used in salt formation.
Biological Activity
2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid (CAS No. 1170442-73-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, and a fluorophenyl group that may enhance its pharmacological properties. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.66 | Induction of apoptosis and cell cycle arrest at G2/M phase |
| K562 | 1.02 | Inhibition of HDAC3 activity |
The mechanism involves the induction of cell cycle arrest and apoptosis, primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression, particularly HDACs.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Action : The thiazole moiety contributes to membrane disruption in bacterial cells, enhancing its antimicrobial efficacy.
Case Studies
A notable study examined the effects of this compound on breast cancer models both in vitro and in vivo. The results indicated a marked reduction in tumor size and improved survival rates in treated groups compared to controls. This study highlights the potential for this compound to be developed into a therapeutic agent for breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Fluorophenylamino)-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or carboxylic acid precursors. For example, coupling 3-fluoroaniline with thiazole intermediates under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound. Reaction optimization includes temperature control (70–100°C) and stoichiometric ratios to minimize byproducts like unreacted aniline or overhalogenated species. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
| Key Reaction Parameters | Impact on Yield/Purity |
|---|---|
| Temperature (70–100°C) | Higher temps accelerate kinetics but risk decomposition |
| Solvent (DMF, THF) | Polar solvents enhance solubility of intermediates |
| Aniline-to-thiazole ratio (1:1.2) | Excess thiazole drives reaction completion |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl group at C2, carboxylic acid at C4). Key peaks: δ ~7.2–7.8 ppm (aromatic protons), δ ~170 ppm (carboxylic acid carbon) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 257.23 g/mol for C₁₀H₇FN₂O₂S) .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) screens against enzyme targets (e.g., kinases) by analyzing binding affinity (ΔG) and hydrogen-bond interactions with the fluorophenyl and carboxylic acid groups. These models guide experimental prioritization of synthetic analogs .
Q. What experimental strategies are used to investigate its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH depletion for dehydrogenases). For example, pre-incubate the compound with the enzyme (10–100 µM range) and monitor activity loss over time .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) between the compound and purified enzymes .
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites by mutating predicted binding pockets (e.g., replacing Ser with Ala in kinase ATP-binding domains) .
Q. How do researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies include:
- Standardized Assay Protocols : Use common buffer systems (e.g., PBS pH 7.4) and validate activity against reference inhibitors .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributions of specific functional groups .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
